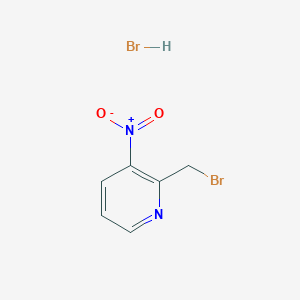

2-(Bromomethyl)-3-nitropyridine hydrobromide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H6Br2N2O2 |

|---|---|

Molecular Weight |

297.93 g/mol |

IUPAC Name |

2-(bromomethyl)-3-nitropyridine;hydrobromide |

InChI |

InChI=1S/C6H5BrN2O2.BrH/c7-4-5-6(9(10)11)2-1-3-8-5;/h1-3H,4H2;1H |

InChI Key |

WFCWBWRPVKQAKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)[N+](=O)[O-].Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Methyl-3-nitropyridine

A common precursor, 2-methyl-3-nitropyridine, is synthesized via condensation and decarboxylation reactions starting from diethyl malonate and 2-chloro-3-nitropyridine. The process involves:

- Reacting diethyl malonate with a basic metal (e.g., sodium or potassium) to form a salt.

- Adding a toluene solution of 2-chloro-3-nitropyridine dropwise to the salt solution, inducing condensation.

- Decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine.

This method achieves high molar yields (~95%) and is suitable for scale-up due to moderate reaction conditions and straightforward workup.

Reduction to 2-Methyl-3-aminopyridine

The nitro group in 2-methyl-3-nitropyridine is reduced to an amino group using catalytic hydrogenation:

- The reaction is carried out in methanol with 10% Pd/C catalyst.

- Hydrogen pressure is maintained at 0.5 MPa, temperature between 20-40 °C.

- Reaction time is approximately 15 hours.

- Post-reaction, the catalyst is removed by filtration using diatomite and washing with dichloromethane to prevent catalyst ignition.

- The filtrate is concentrated to yield 2-methyl-3-aminopyridine with yields around 95-97%.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-nitropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and methoxy derivatives.

Reduction: The major product is 2-(Aminomethyl)-3-nitropyridine.

Oxidation: Oxidized products may include pyridine N-oxides.

Scientific Research Applications

Pharmaceutical Research

1. Kinase Inhibition

One of the primary applications of 2-(Bromomethyl)-3-nitropyridine hydrobromide is in the development of kinase inhibitors. This compound has been shown to inhibit specific protein kinases, including Pim and mTORC, which are crucial in cancer cell growth and survival. The inhibition of these kinases positions the compound as a valuable candidate for cancer therapeutics, particularly against pancreatic, prostate, breast, and lung cancers.

2. Structure-Activity Relationship Studies

Research indicates that modifications to the structure of this compound can enhance its potency against various cancer types. These structure-activity relationship studies are essential for optimizing the compound's efficacy and reducing potential side effects.

1. Gene Expression Modulation

The compound has demonstrated potential in modulating gene expression through its interactions with proteins involved in mRNA decapping processes. By inhibiting the association of Pim kinase with other proteins, it may influence cellular responses to stress and contribute to therapeutic strategies aimed at regulating gene expression.

2. Anti-Cancer Activity

Studies have shown that this compound exhibits significant anti-cancer activity by targeting pathways critical for tumor growth and survival. Its effectiveness in preclinical models highlights its potential for further development as an anti-cancer agent .

Synthetic Pathways

Several synthetic methods have been developed for producing this compound, showcasing its versatility as a synthetic intermediate in organic chemistry. These methods not only facilitate the production of this compound but also allow for the exploration of related derivatives with enhanced biological properties .

Case Studies and Research Findings

1. Inhibition Studies

Recent studies have highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. For instance, it was reported that doses around 40 mg/kg significantly delayed tumor growth in models expressing myr-PI3K α, showcasing its potential as a therapeutic agent against various cancers .

2. Clinical Relevance

The ongoing research into the pharmacokinetics and pharmacodynamics of this compound suggests that it could be well-tolerated in clinical settings, making it a candidate for further clinical trials targeting specific cancer types .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-nitropyridine hydrobromide involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group is highly reactive and can be easily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Structural Analogs and Key Functional Groups

The table below compares 2-(Bromomethyl)-3-nitropyridine hydrobromide with structurally related brominated pyridines and heterocycles:

*Inferred based on molecular formula.

Key Observations:

- Bromomethyl Reactivity: The bromomethyl group is a versatile alkylating agent, as demonstrated in the synthesis of pyranone derivatives (e.g., benzylation of compound 3a in ) .

Physical and Chemical Properties

- Molecular Weight: The target compound (298.98 g/mol) has a higher molecular weight than non-nitrated analogs due to the nitro group and hydrobromide counterion.

- Melting Points: Bromomethylated hydrobromide salts generally exhibit high melting points (>170°C), as seen in 1-(Bromomethyl)isoquinoline hydrobromide . The nitro group may further increase thermal stability.

- Solubility: Hydrobromide salts are typically soluble in polar solvents (e.g., water, methanol), though the nitro group may reduce solubility compared to hydroxyl or methoxy analogs .

Biological Activity

2-(Bromomethyl)-3-nitropyridine hydrobromide is a pyridine derivative characterized by its bromomethyl and nitro substituents, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in the field of medicinal chemistry, particularly for its potential applications in cancer therapy due to its inhibitory effects on specific protein kinases.

- Molecular Formula : C₆H₆BrN₃O₂

- Molecular Weight : Approximately 297.93 g/mol

- Solubility : Enhanced solubility in polar solvents due to the hydrobromide salt form.

Research indicates that this compound acts primarily as an inhibitor of key protein kinases, specifically:

- Pim Kinase : Involved in cell survival and proliferation.

- mTORC (mammalian Target of Rapamycin Complex) : Plays a critical role in cellular growth and metabolism.

These interactions suggest that the compound may influence pathways associated with cancer cell growth and survival, making it a candidate for further investigation in oncological research.

Inhibition Studies

In vitro studies have demonstrated that modifications to the structure of this compound can enhance its potency against various cancer types. Notably, it has shown efficacy against:

- Pancreatic Cancer

- Prostate Cancer

- Breast Cancer

- Lung Cancer

The compound's ability to inhibit the association of Pim kinase with proteins involved in mRNA decapping processes suggests potential applications in modulating gene expression and cellular responses to stress.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 2-(Bromomethyl)-6-methylpyridine | 68470-59-7 | 0.86 | Contains a methyl group at position 6 |

| 3-Bromo-2-(bromomethyl)pyridine | 754131-60-7 | 0.82 | Has an additional bromo substituent |

| 5-(Bromomethyl)-2-methylpyridine | 718608-10-7 | 0.80 | Methyl substitution at position 2 |

| 2-(Bromomethyl)-5-chloropyridine | 1646152-49-9 | 0.78 | Chlorine substituent instead of nitro |

This table illustrates the diversity within pyridine derivatives while emphasizing the unique combination of functional groups present in this compound that contribute to its distinct reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound, revealing promising results:

- Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines showed significant antiproliferative effects, correlating with the structural modifications made to enhance activity against specific kinases.

- Protein Interaction Analysis : Binding affinity studies indicated a strong interaction with Pim kinase, suggesting that this compound could serve as a lead compound for developing novel anticancer therapies.

- In Vivo Studies : Preliminary animal studies are underway to assess the therapeutic efficacy of this compound in treating tumor models, focusing on its pharmacokinetics and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Bromomethyl)-3-nitropyridine hydrobromide, and how can purity be validated?

- Synthesis : A two-step approach is commonly employed:

- Step 1 : Nitration of 2-methylpyridine derivatives using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to yield 3-nitro-2-methylpyridine.

- Step 2 : Bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or Lewis acids like FeCl₃ . Optimize stoichiometry (1.1–1.3 equiv NBS) and reaction time (6–12 hrs) to minimize di-brominated byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks in aromatic regions.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]⁺ at m/z 279.93 for C₆H₅BrN₂O₂·HBr) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the bromide counterion’s position and confirms the planar nitro group’s orientation. Lattice parameters (e.g., monoclinic P2₁/c space group) are consistent with related bromopyridines .

Q. How should researchers handle stability and storage challenges for this hydrobromide salt?

- Stability : The compound is hygroscopic and light-sensitive. Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Decomposition : Monitor via TGA/DSC for weight loss >150°C (indicative of HBr release). Avoid aqueous solvents at pH >7, which promote hydrolysis of the bromomethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the bromomethyl group’s reactivity in cross-coupling reactions?

- Nucleophilic Substitution : The bromomethyl group undergoes SN2 reactions with amines or thiols (e.g., forming 2-(aminomethyl)-3-nitropyridine derivatives). Steric hindrance from the nitro group slows reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) .

- Radical Pathways : Under photochemical conditions, the C-Br bond cleaves homolytically, enabling C-C bond formation with alkenes (e.g., Heck-like couplings) .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites. The nitro group’s electron-withdrawing effect directs nucleophilic attacks to the para position (C5) of the pyridine ring.

- Transition State Analysis : Simulate activation barriers for competing pathways (e.g., bromomethyl substitution vs. nitro group reduction) using Gaussian or ORCA software .

Q. What strategies resolve contradictions in reported melting points or reaction yields?

- Yield Discrepancies : Optimize reaction monitoring (e.g., in situ IR for nitro group formation) to detect incomplete nitration. Contaminants like residual HBr may depress melting points; repurify via sublimation under reduced pressure (80–90°C, 0.1 mmHg) .

- Analytical Cross-Validation : Correlate DSC data with SCXRD to confirm polymorphic forms (e.g., anhydrous vs. hydrate) .

Q. How can byproducts from bromination or nitration steps be identified and mitigated?

- Byproduct Analysis : Use LC-MS to detect di-brominated species (e.g., 2-(dibromomethyl)-3-nitropyridine) or nitro-reduction products (e.g., aminopyridines).

- Mitigation : Adjust stoichiometry (limit NBS to 1.1 equiv) and employ radical scavengers (e.g., BHT) to suppress over-bromination .

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

- Building Block : The bromomethyl group facilitates Suzuki couplings to install aryl/heteroaryl moieties, while the nitro group is reduced to amines for further functionalization (e.g., kinase inhibitor precursors) .

- Case Study : Used in phosphonylation reactions with triethyl phosphite to generate α-ketophosphonates, intermediates for antimalarial agents .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.